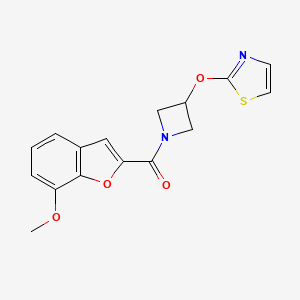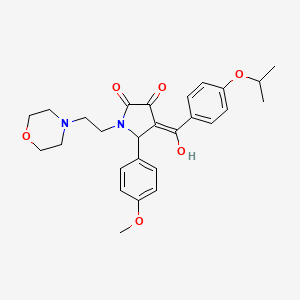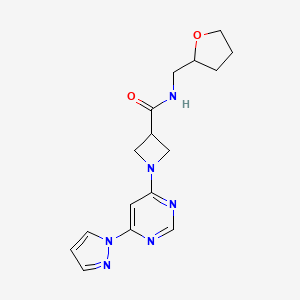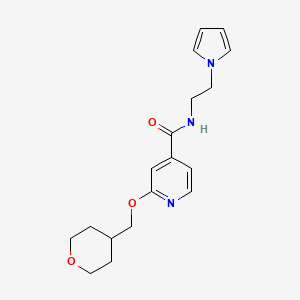
(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, at 100 K, the crystal system of a similar compound was found to be triclinic, with a space group of P-1 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, it was shown that compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibited four times higher activity than the standard drug PZA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, at 100 K, the crystal system of a similar compound was found to be triclinic, with a space group of P-1 .Scientific Research Applications
Comprehensive Analysis of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone Applications
The compound (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a complex molecule with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each discussed in a separate section.
Leukemia Treatment: This compound is structurally related to Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for further research in leukemia treatment.
Anticancer Activity: Derivatives of this compound have shown promising results against lung cancer cell lines . They exhibit cytotoxic activity, potentially more potent than existing drugs like Imatinib. The structure-activity relationship is a key research area, with modifications to the chemical structure influencing the compound’s efficacy.
Antibacterial and Antifungal Properties: The compound’s derivatives have been evaluated for their antibacterial and antifungal activities . They have shown effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. The minimum inhibitory concentration (MIC) parameters indicate their potential as new antimicrobial agents.
Antioxidant Properties: Studies have also explored the antioxidant properties of the compound’s derivatives . Using the DPPH method, the derivatives’ IC50 values were close to that of ascorbic acid, suggesting their use as antioxidants in pharmaceutical formulations.
Pharmacokinetic Profiles: The pharmacokinetic profiles of the compound’s derivatives are an important research application . Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds can lead to the development of drugs with optimal efficacy and minimal side effects.
Molecular Docking Studies: Molecular docking studies are crucial for predicting the interaction between the compound and target proteins . These studies help in understanding the binding affinities and can guide the design of more effective drug candidates.
Synthesis of Bioactive Compounds: The compound serves as a precursor in the synthesis of bioactive compounds . Its derivatives have been synthesized using nanocatalysts, which is a novel method that could streamline the production of heterocyclic compounds with therapeutic potential.
Structural Characterization: Single-crystal X-ray diffraction studies have been conducted to characterize the compound’s structure . These studies provide insights into the molecular conformation and are essential for the rational design of derivatives with improved biological activity.
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridin-4-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-19(15-4-7-20-8-5-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-3-1-2-6-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRNGRBNWAAKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-fluoro-4-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2980569.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)
![6-Fluoro-4-[(4-propylphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline](/img/structure/B2980580.png)



![ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2980585.png)
![(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)-1-phenylprop-2-en-1-one](/img/structure/B2980586.png)